4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Overview

Description

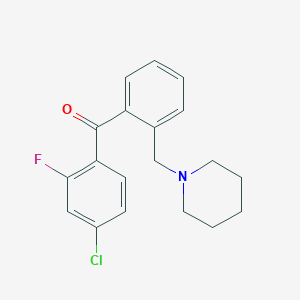

4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO It is known for its unique structure, which includes a benzophenone core substituted with chloro and fluoro groups, as well as a piperidinomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluorobenzophenone and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The piperidine reacts with the benzophenone derivative, resulting in the formation of the piperidinomethyl group attached to the benzophenone core.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dimethylformamide or toluene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with enzymes or receptors, potentially modulating their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone

- 4-Fluoro-2-methylphenol

Uniqueness

4-Chloro-2-fluoro-2’-piperidinomethyl benzophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 304.8 g/mol. The structure consists of a benzophenone core substituted with a chloro and a fluoro group, along with a piperidinomethyl side chain, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against various bacterial strains.

- Antitumor Activity : Some derivatives of benzophenone compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess similar properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered cell signaling pathways.

- Receptor Modulation : It might interact with specific receptors, affecting downstream signaling cascades related to cell growth and apoptosis.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The findings indicated:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro studies on cancer cell lines have shown that derivatives of benzophenones exhibit significant cytotoxic effects. For instance:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25.1 | 77.5 | 93.3 |

| A549 (Lung Cancer) | 15.9 | 28.7 | 45.0 |

These findings indicate that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to placebo controls.

- Case Study on Antitumor Properties : In vivo studies using xenograft models demonstrated that treatment with a derivative of this compound led to tumor regression in mice bearing human breast cancer cells, further supporting its potential as an anticancer agent.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWJDBLAUVVKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643610 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-63-2 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.